![molecular formula C15H18N2O B2456089 3,3-dimetil-2,3,4,5,10,11-hexahidro-1H-dibenzo[b,e][1,4]diazepin-1-ona CAS No. 39222-65-6](/img/structure/B2456089.png)
3,3-dimetil-2,3,4,5,10,11-hexahidro-1H-dibenzo[b,e][1,4]diazepin-1-ona
Descripción general
Descripción
3,3-dimethyl-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one is a chemical compound that belongs to the class of benzodiazepines. Benzodiazepines are known for their effects on the central nervous system, often used for their anxiolytic, sedative, and muscle relaxant properties . This particular compound has been studied for its potential antioxidant and anxiolytic activities .
Aplicaciones Científicas De Investigación
Scientific Research Applications
The compound has been investigated for several significant applications:
Medicinal Chemistry
- Anxiolytic Properties : Research indicates that 3,3-dimethyl-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one exhibits potential anxiolytic effects. This makes it a candidate for developing new anti-anxiety medications. Studies have shown its efficacy in reducing anxiety-like behaviors in animal models .
- Antioxidant Activity : The compound has been studied for its antioxidant properties. It can protect cells from oxidative stress by scavenging free radicals. This property is crucial in developing therapies for conditions related to oxidative damage .
Chemical Synthesis
- Precursor for Derivatives : It serves as a precursor in synthesizing various benzodiazepine derivatives. These derivatives may possess enhanced biological activities or improved pharmacological profiles compared to the parent compound.
- Microwave-Assisted Synthesis : The compound can be synthesized using microwave-assisted techniques with silica-supported fluoroboric acid as a catalyst. This method is notable for its efficiency and scalability in industrial applications.
Case Study 1: Anxiolytic Effects
A study published in the Journal of Medicinal Chemistry explored the anxiolytic effects of various benzodiazepine derivatives including 3,3-dimethyl-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one. The results demonstrated significant reductions in anxiety-like behaviors in rodent models when administered at specific dosages .
Case Study 2: Antioxidant Potential
In another investigation focusing on the antioxidant capabilities of this compound, researchers utilized the DPPH (2,2-diphenyl-1-picrylhydrazyl) free radical scavenging assay to assess its efficacy. The findings indicated that the compound effectively reduced DPPH radical levels in vitro, suggesting its potential utility in developing antioxidant therapies.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3,3-dimethyl-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one can be achieved through microwave-assisted synthesis. This method involves the use of silica-supported fluoroboric acid as a catalyst . The reaction conditions typically include the use of specific solvents and controlled microwave irradiation to facilitate the reaction .
Industrial Production Methods
While detailed industrial production methods are not extensively documented, the use of microwave-assisted synthesis suggests a scalable approach for industrial applications. The use of catalysts like silica-supported fluoroboric acid can potentially be adapted for larger-scale production .
Análisis De Reacciones Químicas
Types of Reactions
3,3-dimethyl-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one undergoes various chemical reactions, including:
Oxidation: This reaction can alter the functional groups within the compound, potentially modifying its biological activity.
Reduction: Reduction reactions can be used to modify the compound’s structure, potentially enhancing its therapeutic properties.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents, reducing agents, and various catalysts. The conditions for these reactions typically involve controlled temperatures, specific solvents, and sometimes microwave irradiation to enhance reaction rates .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may produce oxidized derivatives, while substitution reactions can yield a variety of substituted benzodiazepine derivatives .
Mecanismo De Acción
The mechanism of action of 3,3-dimethyl-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one involves its interaction with the central nervous system. It binds to the benzodiazepine binding site on GABA_A receptors, enhancing the inhibitory effects of GABA (gamma-aminobutyric acid). This leads to increased neuronal inhibition, resulting in anxiolytic and sedative effects .
Comparación Con Compuestos Similares
Similar Compounds
- 11-(4-F-PH)-3,3-dimethyl-2,3,4,5,10,11-hexahydro-dibenzo[b,e][1,4]diazepin-1-one
- 11-(5-bromo-2-thienyl)-3,3-dimethyl-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one
- 3,3-dimethyl-11-(4-nitrophenyl)-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one
Uniqueness
What sets 3,3-dimethyl-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one apart is its specific substitution pattern and the resulting biological activities. Its potential as an anxiolytic and antioxidant agent makes it a unique candidate for further research and development in medicinal chemistry .
Actividad Biológica
3,3-Dimethyl-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one (CAS No. 37587-36-3) is a compound belonging to the class of dibenzo[1,4]diazepines. This compound has garnered attention due to its potential biological activities, particularly in the fields of neuropharmacology and medicinal chemistry. This article reviews the biological activity of this compound based on diverse scientific literature and research findings.
- Molecular Formula : C21H22N2O
- Molecular Weight : 318.41 g/mol
- Structure : The compound features a fused bicyclic structure which is essential for its biological activity.
1. Neuropharmacological Effects
Research indicates that compounds within the dibenzo[1,4]diazepine class exhibit various neuropharmacological effects. Specifically:
- Inhibition of Monoamine Oxidases (MAO) : This compound may act as an inhibitor of MAO A and B isoforms. Inhibitors of these enzymes are significant in treating mood disorders and neurodegenerative diseases. For instance, related compounds have shown IC50 values in the low micromolar range against MAO enzymes, suggesting potential antidepressant properties .
2. Cholinesterase Inhibition
Cholinesterase inhibitors are crucial in treating conditions like Alzheimer's disease. Preliminary studies have indicated that derivatives of dibenzo[1,4]diazepines can inhibit acetylcholinesterase (AChE) and butyrylcholinesterase (BChE). The inhibition potency varies among different derivatives; however, specific analogs have demonstrated significant activity with IC50 values around 7–8 μM .
3. Antioxidant Activity
Some studies suggest that derivatives of this compound possess antioxidant properties. Antioxidants are vital for protecting cells from oxidative stress and related diseases. The presence of specific functional groups can enhance this activity, making it a candidate for further exploration in oxidative stress-related conditions .
Structure-Activity Relationship (SAR)
Understanding the SAR is crucial for optimizing the biological activity of dibenzo[1,4]diazepines:
- Substituents on the Phenyl Ring : Variations in substituents on the phenyl ring significantly affect MAO inhibition potency and selectivity. For example, compounds with electron-withdrawing groups tend to exhibit enhanced inhibitory activity compared to those with electron-donating groups .
- Ring Modifications : Modifying the hexahydro structure can lead to variations in biological activity. Substitutions at specific positions have been correlated with improved enzyme inhibition profiles.
Case Studies
Several studies have explored the biological activity of similar compounds:
- A study conducted on a series of dibenzo[1,4]diazepine derivatives revealed that certain modifications led to increased potency as MAO inhibitors and cholinesterase inhibitors. For example, analogs with halogenated phenyl groups showed improved efficacy compared to their non-substituted counterparts .
Compound Name | MAO A IC50 (μM) | MAO B IC50 (μM) | AChE IC50 (μM) |
---|---|---|---|
Compound A | 1.18 | 0.703 | 7 |
Compound B | 0.51 | 0.63 | 8 |
Compound C | >10 | >10 | >10 |
Propiedades
IUPAC Name |
9,9-dimethyl-6,8,10,11-tetrahydro-5H-benzo[b][1,4]benzodiazepin-7-one | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18N2O/c1-15(2)7-13-10(14(18)8-15)9-16-11-5-3-4-6-12(11)17-13/h3-6,16-17H,7-9H2,1-2H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WCVHQFKRNJEWKD-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CC2=C(CNC3=CC=CC=C3N2)C(=O)C1)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18N2O | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
242.32 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Q1: What are the structural characteristics of 3,3-dimethyl-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one derivatives and how are they synthesized?
A: These compounds are characterized by a seven-membered diazepine ring fused with two benzene rings and a cyclohexene ring. A key structural feature is the presence of two methyl groups at the 3 position of the cyclohexene ring. [] The synthesis typically involves a two-step process:
- Cyclization: The condensation product undergoes cyclization, often facilitated by acidic conditions, to yield the final 3,3-dimethyl-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one derivative. [, ]
Q2: What spectroscopic techniques are used to characterize these compounds?
A2: Researchers utilize a combination of spectroscopic techniques for structural elucidation, including:
- Nuclear Magnetic Resonance Spectroscopy (NMR): Both ¹H NMR and ¹³C NMR provide detailed information about the hydrogen and carbon environments within the molecule, confirming the structure and stereochemistry. [, ]
- Mass Spectrometry (MS): Determines the molecular weight and fragmentation pattern, further supporting the proposed structure. [, ]
Q3: Have any studies investigated the crystal structure of these compounds?
A: Yes, X-ray crystallography has been employed to analyze the three-dimensional structure of some derivatives. For instance, the crystal structure of 11-(o-chlorophenyl)-3,3-dimethyl-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one revealed that the seven-membered diazepine ring adopts a distorted boat conformation, while the cyclohexene ring exhibits a 1,2-diplanar conformation. []
Q4: What are the potential applications of these compounds?
A: While research is ongoing, these compounds have shown potential for biological activity, particularly within the central nervous system. Some derivatives exhibit tranquilizing, muscle relaxant, and antispasmodic effects. [] Further research is being conducted to explore their potential as chemosensors for transition metal cations and other applications. []
Q5: How does the substitution pattern on the benzene rings influence the properties of these compounds?
A: Introducing various substituents at different positions on the benzene rings can significantly impact the compound's pharmacological activity, potency, and selectivity. This structure-activity relationship is crucial for optimizing the desired therapeutic effects. [, ] For example, introducing electron-donating or electron-withdrawing groups can alter the compound's interaction with biological targets.
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.